Cas no 2309431-87-4 (Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate)

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is a chiral pyrrolidine derivative featuring both a hydroxymethyl and a tert-butoxycarbonyl (Boc) protected amine group. Its stereospecific (3S,4S) configuration makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in pharmaceutical research. The Boc group enhances stability during synthetic processes, while the hydroxyl functionality provides a reactive site for further modifications. This compound is commonly utilized in peptidomimetics and drug discovery due to its structural versatility and compatibility with solid-phase synthesis. Its high purity and well-defined stereochemistry ensure reproducibility in complex organic transformations.
Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate structure
2309431-87-4 structure
Product name:Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
CAS No:2309431-87-4
MF:C10H20N2O3
Molecular Weight:216.277402877808
CID:6593450
PubChem ID:129374594

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2309431-87-4
    • Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
    • EN300-6767004
    • rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate
    • インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1
    • InChIKey: MBQMBATVRQXSMO-JGVFFNPUSA-N
    • SMILES: O[C@@H]1CNC[C@H]1CNC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 216.14739250g/mol
  • 同位素质量: 216.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 70.6Ų

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6767004-1.0g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
1g
$1100.0 2023-05-30
1PlusChem
1P0286TO-250mg
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4 95%
250mg
$737.00 2024-05-24
Aaron
AR028720-50mg
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4 95%
50mg
$377.00 2023-12-15
Aaron
AR028720-250mg
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4 95%
250mg
$776.00 2023-12-15
1PlusChem
1P0286TO-5g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4 95%
5g
$4004.00 2023-12-18
Enamine
EN300-6767004-2.5g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
2.5g
$2155.0 2023-05-30
Enamine
EN300-6767004-10.0g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
10g
$4729.0 2023-05-30
Enamine
EN300-6767004-0.25g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
0.25g
$546.0 2023-05-30
Enamine
EN300-6767004-0.05g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
0.05g
$256.0 2023-05-30
Enamine
EN300-6767004-0.1g
rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate, trans
2309431-87-4
0.1g
$383.0 2023-05-30

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate 関連文献

Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamateに関する追加情報

Comprehensive Overview of Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate (CAS No. 2309431-87-4)

The compound Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate (CAS No. 2309431-87-4) is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis and medicinal chemistry. Its unique structural features, including the hydroxypyrrolidine core and tert-butyl carbamate protecting group, make it a versatile intermediate for designing bioactive molecules. Researchers and industry professionals frequently search for this compound under keywords like "chiral pyrrolidine synthesis", "hydroxypyrrolidine derivatives", and "carbamate-protected amines", reflecting its relevance in asymmetric synthesis and drug discovery.

In recent years, the demand for enantiomerically pure intermediates like Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate has surged due to the growing emphasis on stereoselective drug development. The compound's (3S,4S) configuration is particularly valuable for constructing GPCR-targeting therapeutics and enzyme inhibitors, aligning with trending research areas such as neurodegenerative disease treatment and precision medicine. Analytical techniques like HPLC and NMR are commonly employed to verify its stereochemical purity, a topic frequently queried in scientific forums.

The synthetic utility of CAS No. 2309431-87-4 extends to peptide mimetics and prodrug design, where its hydroxyl group serves as a handle for further functionalization. This aligns with current industry focus on bioconjugation strategies and targeted drug delivery systems. Notably, its carbamate protection offers stability under diverse reaction conditions, a feature often highlighted in searches for "amine protection-deprotection protocols". The compound's logP and hydrogen bonding capacity also make it a subject of interest in QSAR studies and AI-driven molecular property prediction models.

From a commercial perspective, Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate is manufactured under strict GMP conditions to meet the requirements of clinical-stage pharmaceuticals. Its shelf life and storage conditions (typically 2-8°C under inert atmosphere) are common queries among procurement specialists. The compound's role in kinase inhibitor scaffolds and allosteric modulator development further connects it to cutting-edge therapeutic areas like cancer immunotherapy and metabolic disorder treatment.

Emerging applications include its use as a building block for PROTAC degraders and molecular glues, reflecting the compound's adaptability to modern targeted protein degradation strategies. This versatility explains why search volumes for related terms like "pyrrolidine chiral auxiliaries" and "carbamate linker chemistry" show consistent growth. Regulatory-compliant documentation, including certificates of analysis and structural characterization data, remains crucial for end-users in regulated industries.

In conclusion, CAS No. 2309431-87-4 represents a sophisticated tool for medicinal chemists navigating the challenges of three-dimensional drug design. Its balanced polarity profile and stereochemical rigidity address key pain points in bioavailability optimization, while its synthetic flexibility supports innovation across multiple therapeutic modalities. As the pharmaceutical industry increasingly prioritizes chiral pool strategies and fragment-based drug discovery, this compound's scientific and commercial significance will likely continue to expand.

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